Lipophilicity (clogP) Comparison: 2,4-Dimethoxy Substitution Enhances Membrane Permeability Over Unsubstituted and Mono-Substituted Analogs
The 2,4-dimethoxy substitution on the aniline ring significantly increases calculated logP (clogP) compared to the unsubstituted analog (`N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline`) and the 2‑methyl analog (`2-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline`). The clogP of the target compound is approximately 3.5 (ChemAxon computation), while the unsubstituted analog exhibits a clogP of approximately 2.8 and the 2‑methyl analog approximately 3.2 [1][2]. This represents a 0.7 log unit increase (≈5‑fold higher lipophilicity) relative to the unsubstituted parent, predicting improved passive membrane permeation and potentially better oral absorption or central nervous system (CNS) penetration.
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.5 |
| Comparator Or Baseline | Unsubstituted aniline analog: clogP ≈ 2.8; 2‑methyl aniline analog: clogP ≈ 3.2 |
| Quantified Difference | ΔclogP +0.7 (vs. unsubstituted); ΔclogP +0.3 (vs. 2‑methyl) |
| Conditions | ChemAxon topological method (version 23.15) applied to neutral species. |
Why This Matters
Higher lipophilicity is a primary driver of membrane crossing; procurement of the 2,4‑dimethoxy derivative is warranted when passive permeability or CNS exposure is a design criterion.
- [1] ChemAxon clogP properties calculated for CAS-registered compounds via ChemAxon (version 23.15), accessed through PubChem. View Source
- [2] Molinspiration Cheminformatics, LogP calculation for N-heterocyclic aniline derivatives. View Source
